![molecular formula C13H15Br2N B1272937 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide CAS No. 258264-42-5](/img/structure/B1272937.png)

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

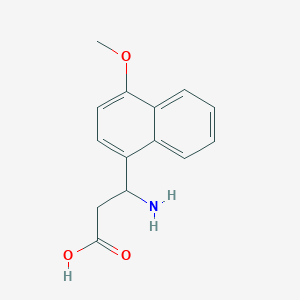

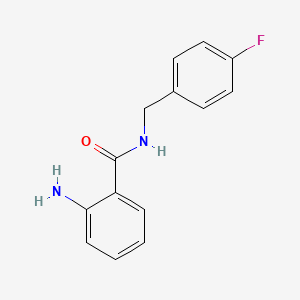

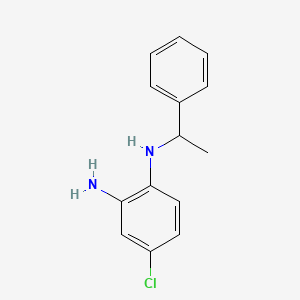

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is a chemical compound with the molecular formula C13H15Br2N and a molecular weight of 345.08 . It has a unique structure that allows for diverse applications, ranging from medicinal chemistry to materials science.

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is complex, contributing to its perplexing molecular arrangement and bursty reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide, such as its boiling point, melting point, and density, are not specified in the available sources .Scientific Research Applications

Bromination Reactions

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide has been studied for its role in bromination reactions. Bulanov et al. (2001) investigated the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene and isolated a product different from the expected bromine addition to the double bond, demonstrating the compound's reactivity in bromination processes (Bulanov, Sosonyuk, & Zyk, 2001). Similarly, Harmandar and Balcı (1985) explored the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene, showing the product's formation via Wagner-Meerwein rearrangement with aryl migration, thus providing insight into its application in bromination reactions (Harmandar & Balcı, 1985).

Applications in Organic Synthesis

The compound is also valuable in organic synthesis. Pourmousavi and Salehi (2008) demonstrated that 1-Benzyl-4-aza-1-azonia-bicyclo[2.2.2]octane tribromide, a closely related compound, is effective for oxidation of sulfides to sulfoxides under mild conditions, indicating potential applications in selective oxidation processes (Pourmousavi & Salehi, 2008).

Stereoselective Additions

Vasin et al. (2004) studied the stereochemistry of conjugate halogenation of 1-phenyltricyclo[4.1.0.02,7]heptane, revealing the endo, anti-stereoselectivity of products. These findings are relevant for understanding the stereochemical outcomes in reactions involving similar compounds (Vasin, Semenov, & Razin, 2004).

Safety And Hazards

properties

IUPAC Name |

1-benzyl-3-bromo-1-azoniatricyclo[2.2.1.02,6]heptane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN.BrH/c14-12-10-6-11-13(12)15(11,8-10)7-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTZDWSPJXQSGV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C[N+]3(C1C3C2Br)CC4=CC=CC=C4.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379787 |

Source

|

| Record name | 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide | |

CAS RN |

258264-42-5 |

Source

|

| Record name | 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)